
2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H17N.ClH and a molecular weight of 247.77 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is 1S/C15H17N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-3,5-7,9,14,16H,4,8,10-11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is a powder at room temperature . It has a melting point of 167-168°C .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Organocatalysis : A study by Cui Yan-fang (2008) describes a compound similar to 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride, which acts as an effective organocatalyst for asymmetric Michael addition. This implies potential applications of 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride in asymmetric synthesis, benefiting from its ability to catalyze reactions with high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Electropolymerization
- Conducting Polymers : Research by G. Sotzing et al. (1996) on derivatized bis(pyrrol-2-yl) arylenes suggests that compounds structurally related to 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride could be valuable in creating conducting polymers. These polymers can be used in electronic applications due to their low oxidation potentials and stable conducting forms (G. Sotzing et al., 1996).
Chemosensors and Fluorescence
Metal Ion Detection : A study by Prajkta Gosavi-Mirkute et al. (2017) discusses naphthalene-derived compounds as chemosensors for transition metal ions. Given the structural similarity, 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride could potentially be utilized in developing sensors for metal ions, with applications in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Fluorescent Chemosensors : The work by Kaitian Wu et al. (2014) on a naphthalene-based Schiff base for zinc ion detection in aqueous solutions indicates that similar naphthalene derivatives, like 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride, could serve as fluorescent chemosensors. This application is valuable for selective metal ion detection in various environmental and biological contexts (Kaitian Wu et al., 2014).
Pharmacological Research
- Anticancer and Antidepressant Properties : A study by M. Sadia et al. (2021) on Schiff base ligands related to naphthalene compounds demonstrates potential anticancer and antidepressant activities. This suggests that derivatives like 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride might have applications in developing novel therapeutic agents (M. Sadia et al., 2021).
Electronic Applications
- Organic Light-Emitting Diodes (OLEDs) : Research by Hyoung-Yun Oh et al. (2009) on pyrene-based electron transport materials indicates that naphthalene derivatives could play a role in enhancing the efficiency of OLEDs. Compounds like 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride might contribute to the development of more efficient and stable electronic devices (Hyoung-Yun Oh et al., 2009).
Wirkmechanismus
While the specific mechanism of action for 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is not available, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure, ensure proper handling and storage, and procedures to follow in case of accidental contact or ingestion .
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-3,5-7,9,14,16H,4,8,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLQNGIPMHTOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


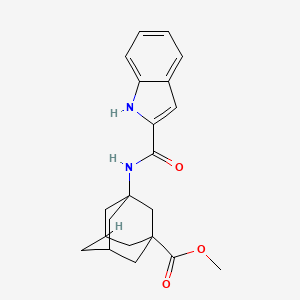
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
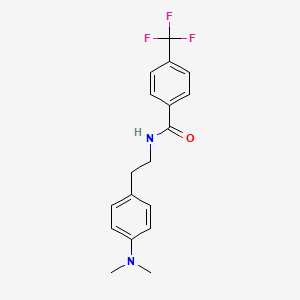
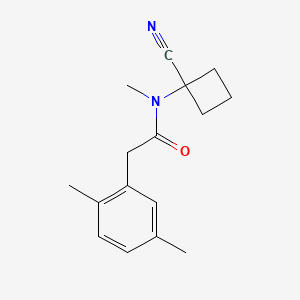
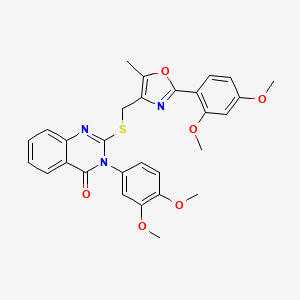

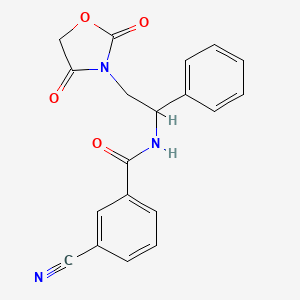
![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)
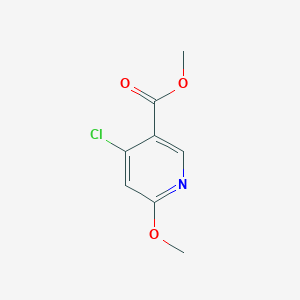
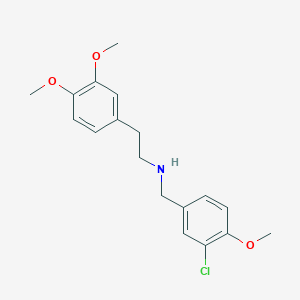
![1-(4-Bromophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2537271.png)
![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)